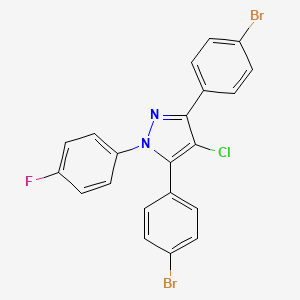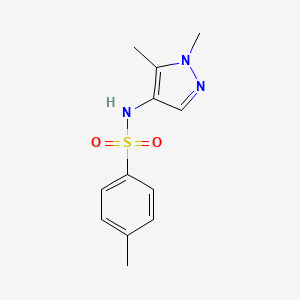![molecular formula C29H26N8O2 B10936830 4-[4-[(2,4-dimethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10936830.png)
4-[4-[(2,4-dimethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(2,4-dimethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11,14-hexaene is a complex organic compound with a unique structure that includes multiple aromatic rings, a pyrazole moiety, and a tetracyclic framework
Preparation Methods
The synthesis of 4-[4-[(2,4-dimethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene involves multiple steps, including the formation of the core tetracyclic structure and the introduction of various substituents. The synthetic route typically starts with the preparation of the core structure through a series of cyclization reactions. Subsequent steps involve the introduction of the phenyl and pyrazole groups through nucleophilic substitution and coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the pyrazole moiety can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives, which may have different properties and applications.
Substitution: The phenyl and pyrazole groups can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-[(2,4-dimethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-[(2,4-dimethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-[4-[(2,4-dimethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene include:
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.
4-Methoxyphenethylamine: A compound with a phenyl and amine group, used in various chemical applications. These compounds share some structural features but differ in their specific substituents and overall framework, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C29H26N8O2 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-[4-[(2,4-dimethylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene |
InChI |
InChI=1S/C29H26N8O2/c1-16-5-10-22(17(2)11-16)38-14-19-6-8-20(9-7-19)26-32-27-25-24(21-12-31-36(4)13-21)23-18(3)33-34-29(23)39-28(25)30-15-37(27)35-26/h5-13,15,24H,14H2,1-4H3,(H,33,34) |
InChI Key |
AQRMJYQIKJCIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C(C6=C(NN=C6O5)C)C7=CN(N=C7)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936752.png)
![N-(4-bromo-2-fluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936755.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936757.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936760.png)
![2-(3-Methoxyphenyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10936765.png)
![N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10936766.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}acetamide](/img/structure/B10936779.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936785.png)


![2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10936805.png)
![2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-ethoxypropyl)hydrazinecarbothioamide](/img/structure/B10936812.png)
![N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10936818.png)
